Z-Dap(Boc)-OH
Z-Dap(Boc)-OH
Brand Name:
Vulcanchem
CAS No.:
16947-84-5
VCID:
VC21536898
InChI:
InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1
SMILES:
CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1
Molecular Formula:
C16H22N2O6
Molecular Weight:
338.36 g/mol
Z-Dap(Boc)-OH
CAS No.: 16947-84-5
Cat. No.: VC21536898
Molecular Formula: C16H22N2O6
Molecular Weight: 338.36 g/mol
* For research use only. Not for human or veterinary use.

CAS No. | 16947-84-5 |
---|---|
Molecular Formula | C16H22N2O6 |
Molecular Weight | 338.36 g/mol |
IUPAC Name | (2S)-3-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(phenylmethoxycarbonylamino)propanoic acid |
Standard InChI | InChI=1S/C16H22N2O6/c1-16(2,3)24-14(21)17-9-12(13(19)20)18-15(22)23-10-11-7-5-4-6-8-11/h4-8,12H,9-10H2,1-3H3,(H,17,21)(H,18,22)(H,19,20)/t12-/m0/s1 |
Standard InChI Key | WJKGPJRAGHSOLM-LBPRGKRZSA-N |
Isomeric SMILES | CC(C)(C)OC(=O)NC[C@@H](C(=O)O)NC(=O)OCC1=CC=CC=C1 |
SMILES | CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
Canonical SMILES | CC(C)(C)OC(=O)NCC(C(=O)O)NC(=O)OCC1=CC=CC=C1 |
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